molecular formula C20H15N3O B5884037 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone CAS No. 6055-75-0

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone

Número de catálogo B5884037
Número CAS: 6055-75-0
Peso molecular: 313.4 g/mol
Clave InChI: FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is a potent and selective inhibitor of EGFR and has been extensively studied for its potential use in cancer therapy.

Mecanismo De Acción

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to inhibit the migration and invasion of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer biology. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.

Direcciones Futuras

1. Combination therapy: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. Future studies could focus on the development of combination therapies that include 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
2. Drug delivery: The solubility and stability issues associated with 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be addressed through the development of new drug delivery systems.
3. New targets: While 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent inhibitor of EGFR, there are other tyrosine kinases that play important roles in cancer biology. Future studies could focus on the development of inhibitors that target these kinases.
4. Personalized medicine: 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone could be used as a tool for identifying patients who are likely to respond to EGFR-targeted therapy. Future studies could focus on the development of biomarkers that predict response to 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone.
In conclusion, 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone is a potent and selective inhibitor of EGFR tyrosine kinase that has potential applications in cancer therapy. Further research is needed to address its limitations and explore new directions for its use in cancer treatment.

Métodos De Síntesis

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the reaction of 4-methylphenylhydrazine, 2-pyridinecarboxaldehyde, and 2-aminobenzamide. The final product is purified through column chromatography and characterized through various spectroscopic techniques.

Aplicaciones Científicas De Investigación

2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. 2-(4-methylphenyl)-3-(2-pyridinyl)-4(3H)-quinazolinone has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Propiedades

IUPAC Name

2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYAEJZGTDVHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356708
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

CAS RN

6055-75-0
Record name 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.